3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol
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Overview
Description
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol is a chemical compound with the molecular formula C15H16F3NOS. It is characterized by the presence of a trifluoromethyl group, a thienylmethyl group, and a benzyl group attached to an amino-propanol backbone. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathways and product formation .
Scientific Research Applications
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The benzyl and thienylmethyl groups contribute to its binding affinity and specificity towards certain receptors and enzymes .
Comparison with Similar Compounds
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol can be compared with other similar compounds, such as:
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-ethanol: This compound has a similar structure but with an ethanol backbone instead of propanol, leading to different chemical and biological properties.
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-butanol: The butanol backbone provides different steric and electronic effects, influencing its reactivity and interactions.
3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-methanol: The methanol backbone results in a smaller and more compact molecule with distinct properties.
Properties
IUPAC Name |
3-[benzyl(thiophen-2-ylmethyl)amino]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NOS/c16-15(17,18)14(20)11-19(10-13-7-4-8-21-13)9-12-5-2-1-3-6-12/h1-8,14,20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVHDGSLLLXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CS2)CC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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